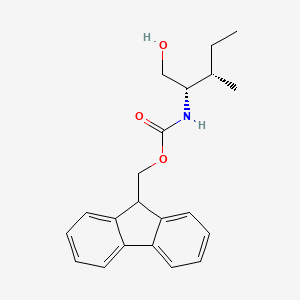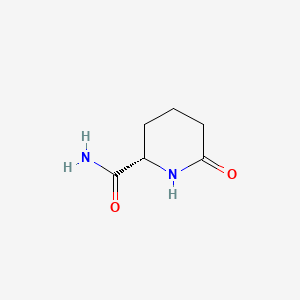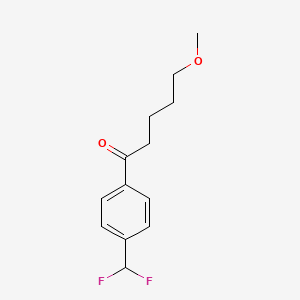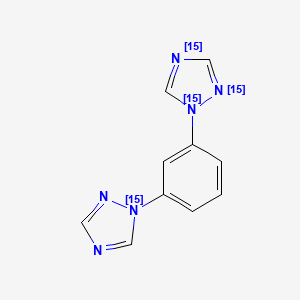
Pemetrexed L-Glutamic Acid Trisodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .
Physical And Chemical Properties Analysis
This compound is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .
Applications De Recherche Scientifique
Recherche en oncologie
Pemetrexed L-Glutamic Acid Trisodium Salt: est principalement utilisé dans le traitement de divers cancers, en particulier le cancer du poumon non à petites cellules (CPNPC) et le mésothéliome . Il agit comme un agent chimiothérapeutique antifolate, inhibant la réplication des cellules cancéreuses en perturbant les processus métaboliques dépendants du folate . Les essais cliniques ont démontré son efficacité lorsqu'il est utilisé seul ou en association avec d'autres médicaments comme le cisplatine .
Recherche en neurologie
En neurologie, le rôle de ce composé est moins direct mais reste important. Il sert de référence standard dans les études de neurotransmission, aidant au développement de nouveaux médicaments neurologiques . Son impact sur les maladies neurodégénératives est un domaine de recherche en cours, avec des applications potentielles dans la compréhension des mécanismes de la maladie et des effets du traitement .
Pharmacologie
Pharmacologiquement, this compound est un important matériau de référence. Il aide à comprendre les interactions médicamenteuses, les effets secondaires et les mécanismes d'action de divers médicaments . Ses propriétés pharmacocinétiques sont cruciales pour optimiser les dosages et minimiser les effets indésirables chez les patients .
Biochimie
Biochimiquement, le composé est utilisé pour étudier l'inhibition enzymatique, en particulier dans le contexte de la thymidylate synthase et de la dihydrofolate réductase . Ces enzymes sont essentielles dans la synthèse et la réparation de l'ADN, et leur inhibition par le Pemetrexed peut conduire à une meilleure compréhension du métabolisme cellulaire et des stratégies de traitement du cancer .
Biologie moléculaire
En biologie moléculaire, this compound est utilisé dans la recherche en protéomique. Il aide à l'identification et à la quantification des protéines, en particulier celles impliquées dans la régulation du cycle cellulaire et l'apoptose
Mécanisme D'action
Target of Action
Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Mode of Action
Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .
Biochemical Pathways
The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .
Pharmacokinetics
It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia
Result of Action
The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.
Safety and Hazards
Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pemetrexed L-Glutamic Acid Trisodium Salt involves the reaction of pemetrexed disodium with L-glutamic acid trisodium salt in the presence of water and a base.", "Starting Materials": [ "Pemetrexed disodium", "L-glutamic acid trisodium salt", "Water", "Base" ], "Reaction": [ "Step 1: Dissolve pemetrexed disodium and L-glutamic acid trisodium salt in water.", "Step 2: Add a base to the solution to adjust the pH to 7.5-8.5.", "Step 3: Heat the solution at 50-60°C for 2-4 hours.", "Step 4: Cool the solution to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain crude Pemetrexed L-Glutamic Acid Trisodium Salt.", "Step 6: Purify the crude product by recrystallization in water.", "Step 7: Dry the purified product under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
1265908-59-5 |
Formule moléculaire |
C25H28N6Na3O9 |
Poids moléculaire |
625.501 |
Nom IUPAC |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
Clé InChI |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Synonymes |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)




![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)
